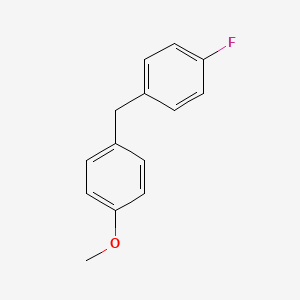![molecular formula C44H41Br2NO6 B14112905 Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14112905.png)
Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[126212,6011,21018,22010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate involves multiple steps, including the formation of the hexacyclic core and the introduction of the dibromo and di(propan-2-yl)phenyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学研究应用
Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6,6′-Dimethyl-2,2′-bipyridyl: Commonly used as a ligand to form complexes with metal ions.
4,4′-Di-tert-butyl-2,2′-dipyridyl: Used as a ligand in various catalytic reactions.
2,2-bis(bromomethyl)propane-1,3-diol: Known for its use in polymer chemistry.
Uniqueness
Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate stands out due to its unique hexacyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its complex structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C44H41Br2NO6 |
|---|---|
分子量 |
839.6 g/mol |
IUPAC 名称 |
dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate |
InChI |
InChI=1S/C44H41Br2NO6/c1-7-9-18-52-43(50)29-17-15-27-36-32(45)20-30-34-28(41(48)47(42(30)49)40-24(22(3)4)12-11-13-25(40)23(5)6)16-14-26(38(34)36)37-33(46)21-31(35(29)39(27)37)44(51)53-19-10-8-2/h11-17,20-23H,7-10,18-19H2,1-6H3 |
InChI 键 |
BNNFIIPKCMCORW-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C5C6=C(C=CC3=C46)C(=O)N(C5=O)C7=C(C=CC=C7C(C)C)C(C)C)Br)Br)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


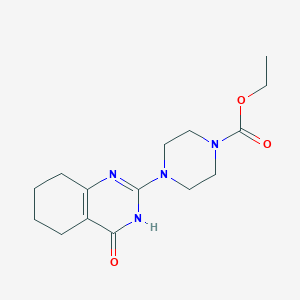

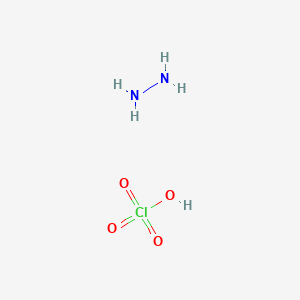
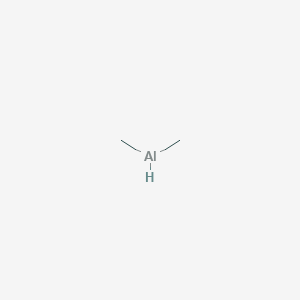


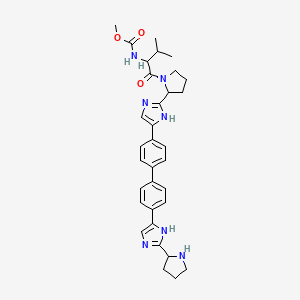
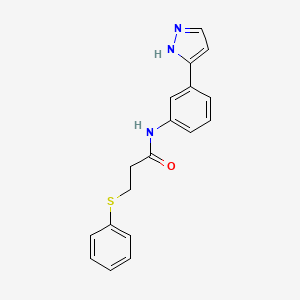
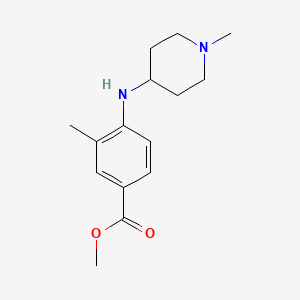

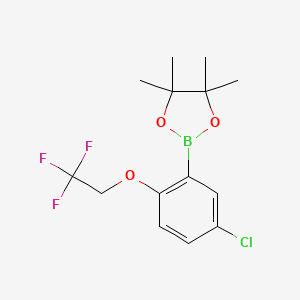
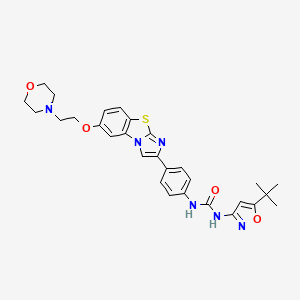
![2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14112901.png)
